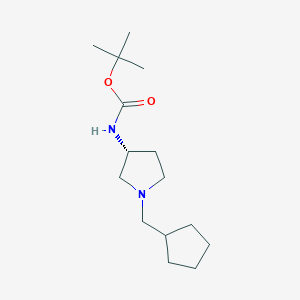

(R)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-(cyclopentylmethyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-13-8-9-17(11-13)10-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,16,18)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMMRXINDHKRMU-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.

Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group can be introduced via alkylation reactions using cyclopentylmethyl halides or similar reagents.

Carbamate Formation: The final step involves the formation of the carbamate group by reacting the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of ®-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentylmethyl group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the carbamate group, potentially converting it to the corresponding amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable base.

Major Products:

Oxidation: Hydroxylated derivatives of the cyclopentylmethyl group.

Reduction: Amines derived from the reduction of the carbamate group.

Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 268.40 g/mol. Its structure features a pyrrolidine ring substituted with a cyclopentylmethyl group and a tert-butyl carbamate group, which enhances its biological activity compared to similar compounds lacking these features.

Medicinal Chemistry Applications

1. Antiviral Agent Development

One of the most promising applications of (R)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate is its role as an antiviral agent. Research indicates that it acts as an inhibitor of viral proteases, crucial for the maturation of viral proteins. This inhibition can potentially lead to therapeutic developments against various viral infections, including coronaviruses and other RNA viruses.

2. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in neurotransmitter regulation. Its mechanism involves the formation of covalent bonds with active site residues of target enzymes, leading to modulation of their activity. This aspect makes it a candidate for drug development in treating neurological disorders.

3. Asymmetric Catalysis

Due to its chiral nature, (R)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate can serve as a ligand in asymmetric catalysis. This application is significant in synthesizing enantioenriched products, which are essential in pharmaceutical chemistry .

Synthetic Routes

The synthesis of (R)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

- Formation of the Pyrrolidine Ring : Achieved through N-heterocyclization of primary amines with diols.

- Introduction of the Cyclopentylmethyl Group : Alkylation of the pyrrolidine ring using cyclopentylmethyl halides under basic conditions.

- Final Carbamate Formation : The tert-butyl carbamate moiety is introduced through standard carbamate synthesis techniques.

Case Studies and Research Findings

Recent studies have demonstrated the compound's effectiveness in inhibiting protease activity through various methods:

- In Vitro Studies : Laboratory tests have shown that this compound effectively inhibits key proteases involved in viral replication.

- Binding Affinity Studies : Interaction studies utilizing techniques such as surface plasmon resonance have indicated strong binding affinity to viral proteases, supporting its potential use in antiviral therapies .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(R)-tert-Butyl pyrrolidin-3-ylcarbamate (CAS 122536-77-0)

(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (CAS 127199-44-4)

- Structure : Incorporates a spirocyclic system instead of a linear pyrrolidine.

- Similarity Score : 0.94 .

- Impact : The spirocyclic structure enhances conformational rigidity, which may improve metabolic stability but complicate synthesis .

Substituent-Modified Analogues

(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate (CAS 1286207-92-8)

(R)-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate (CAS 1286209-26-4)

(R)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate (CAS 876161-75-0)

- Substituent : 3-Methoxybenzyl (electron-donating methoxy group).

- Physical Properties : Boiling point = 421.0±40.0 °C; density = 1.11±0.1 g/cm³ .

- Electronic Effects : The methoxy group enhances solubility in polar solvents and may influence receptor binding through π-π interactions .

Comparative Data Table

| Compound Name | CAS Number | Substituent | Molecular Weight (g/mol) | Similarity Score | Key Property/Application |

|---|---|---|---|---|---|

| Target Compound | - | Cyclopentylmethyl | ~311* | - | High steric bulk for selectivity |

| (R)-tert-Butyl pyrrolidin-3-ylcarbamate | 122536-77-0 | None | 188.27 | 0.96 | Base structure for derivatization |

| (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate | 1286207-92-8 | Cyclobutyl | 240 | - | Intermediate in kinase inhibitors |

| (R)-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate | 1286209-26-4 | 2-Bromobenzyl | 355.28 | - | Cross-coupling precursor |

| (R)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate | 876161-75-0 | 3-Methoxybenzyl | 306.38 | - | Enhanced solubility and receptor binding |

*Estimated based on structural analogs.

Biological Activity

(R)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate is a chemical compound notable for its potential biological activities, particularly in the field of medicinal chemistry. It features a unique structure that includes a pyrrolidine ring, a cyclopentylmethyl group, and a tert-butyl carbamate moiety. This compound has garnered attention for its antiviral properties, specifically its ability to inhibit viral proteases, which are essential for viral replication and maturation.

- Molecular Formula : C₁₅H₂₈N₂O₂

- Molecular Weight : Approximately 268.40 g/mol

- IUPAC Name : tert-butyl N-[(3R)-1-(cyclopentylmethyl)pyrrolidin-3-yl]carbamate

The biological activity of (R)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate primarily revolves around its interaction with viral proteases. These enzymes are crucial for the processing of viral polyproteins into functional proteins necessary for the virus's life cycle. By inhibiting these proteases, the compound can effectively reduce viral replication rates.

Antiviral Properties

Research indicates that (R)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate exhibits significant antiviral activity. In vitro studies have demonstrated its effectiveness against various RNA viruses, including coronaviruses. The compound's mechanism involves:

- Protease Inhibition : The compound binds to the active site of viral proteases, preventing them from cleaving polyproteins.

- Reduction in Viral Load : By inhibiting protease activity, the compound leads to a decrease in the production of infectious viral particles.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Structure Features | Biological Activity | References |

|---|---|---|---|

| (R)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate | Pyrrolidine ring, cyclopentylmethyl group | Strong antiviral activity | |

| (S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate | Cyclohexane instead of cyclopentane | Moderate antiviral activity | |

| tert-Butyl 1-(phenylmethyl)pyrrolidin-3-ylcarbamate | Phenyl group instead of cyclopentane | Weak antiviral activity |

Study on Antiviral Efficacy

A recent study explored the efficacy of (R)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate against SARS-CoV-2. The results indicated that:

- Inhibition Rate : The compound achieved over 85% inhibition of viral replication at concentrations as low as 50 µM.

- Mechanism Confirmation : Further assays confirmed that the inhibition was due to direct interaction with the main protease (Mpro) of the virus.

Safety and Toxicity

While promising in antiviral applications, safety assessments are crucial. Preliminary toxicity studies indicate that (R)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its pharmacokinetics and long-term effects.

Chemical Reactions Analysis

Hydrolysis and Deprotection Reactions

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed hydrolysis, yielding the corresponding amine. This reaction is pivotal for generating reactive intermediates in drug synthesis:

-

Conditions : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours.

-

Outcome : Cleavage of the Boc group produces (R)-1-(cyclopentylmethyl)pyrrolidin-3-amine, which can participate in subsequent coupling reactions .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Boc deprotection | TFA/DCM, 0–25°C, 1–4 hrs | (R)-1-(cyclopentylmethyl)pyrrolidin-3-amine |

Oxidation Reactions

The cyclopentylmethyl moiety and pyrrolidine ring are susceptible to oxidation, forming hydroxylated or ketone derivatives:

-

Cyclopentylmethyl oxidation : Using Dess-Martin periodinane (DMP) oxidizes the methylene group to a ketone, enhancing electrophilicity for further functionalization .

-

Pyrrolidine ring oxidation : Catalytic hydrogen peroxide or Ru-based catalysts convert the ring into a lactam, altering conformational flexibility .

| Site of Oxidation | Reagents | Key Product |

|---|---|---|

| Cyclopentylmethyl group | Dess-Martin periodinane (DMP) | (R)-tert-Butyl 1-(cyclopentylcarbonyl)pyrrolidin-3-ylcarbamate |

| Pyrrolidine ring | H₂O₂/Ru catalyst | (R)-tert-Butyl 1-(cyclopentylmethyl)-2-pyrrolidone-3-carbamate |

Reduction Reactions

The carbamate group can be reduced to an amine under specific conditions, though this is less common due to the stability of the Boc group:

-

Catalytic hydrogenation : Palladium on carbon (Pd/C) in methanol selectively reduces the carbamate to a methylamine derivative at elevated pressures (3–5 atm) .

| Reduction Target | Conditions | Product |

|---|---|---|

| Carbamate group | H₂, Pd/C, MeOH, 3–5 atm | (R)-1-(cyclopentylmethyl)pyrrolidin-3-ylmethylamine |

Alkylation and Substitution Reactions

The pyrrolidine nitrogen and deprotected amine undergo alkylation to introduce new pharmacophores:

-

N-Alkylation : Reacting with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ yields N-substituted derivatives .

-

Reductive amination : Condensation with aldehydes/ketones followed by NaBH₄ reduction introduces secondary amines .

| Reaction Type | Reagents | Example Product |

|---|---|---|

| N-Alkylation | Benzyl bromide, K₂CO₃, DMF | (R)-tert-Butyl 1-(cyclopentylmethyl)-3-(benzylcarbamoyl)pyrrolidine |

| Reductive amination | Formaldehyde, NaBH₄ | (R)-tert-Butyl 1-(cyclopentylmethyl)-3-(methylamino)pyrrolidine |

Mechanistic Insights and Biological Implications

-

Protease inhibition : The intact carbamate group enhances binding to viral proteases (e.g., SARS-CoV-2 Mpro) by forming hydrogen bonds with catalytic residues . Modifications via oxidation or alkylation alter steric and electronic profiles, impacting inhibitory potency .

-

Structure-activity relationships (SAR) :

Comparative Reactivity Data

| Reaction | Yield (%) | Purity (%) | Key Reference |

Q & A

Basic Research Questions

Q. How can synthetic routes for (R)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate be optimized to improve enantiomeric purity?

- Methodological Answer : Use chiral resolving agents (e.g., (R)- or (S)-mandelic acid) during crystallization, or employ enantioselective catalysis (e.g., chiral palladium complexes). Monitor purity via chiral HPLC with columns like Chiralpak AD-H (heptane:IPA mobile phase) .

- Key Parameters : Temperature control (<60°C), inert atmosphere (N₂/Ar), and slow addition of alkylating agents (e.g., cyclopentylmethyl bromide) to minimize racemization .

Q. What analytical techniques are critical for confirming the stereochemistry of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction .

- Circular Dichroism (CD) : Compare experimental spectra with computational models (e.g., TD-DFT) .

- NMR Chiral Shift Reagents : Use Eu(hfc)₃ to distinguish enantiomers via splitting of key proton signals (e.g., pyrrolidine NH) .

Q. How should researchers handle discrepancies in solubility data across studies?

- Methodological Answer : Standardize solvent systems (e.g., DMSO for stock solutions) and measure solubility via nephelometry. Account for temperature (25°C vs. 37°C) and ionic strength (PBS vs. pure water). Cross-validate with HPLC-UV quantification .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported enzyme inhibition data for this compound?

- Methodological Answer :

- Assay Standardization : Use recombinant enzymes (e.g., acetylcholinesterase) with controlled activity units. Include positive controls (e.g., donepezil) .

- SAR Analysis : Compare inhibition IC₅₀ values of analogs (e.g., tert-butyl vs. benzyl substituents) to identify critical steric/electronic factors .

- Molecular Dynamics Simulations : Model binding interactions with targets (e.g., dopamine transporters) to explain potency variations .

Q. How can enantiomer-specific biological activity be systematically evaluated?

- Methodological Answer :

- Enantiomer Separation : Use preparative SFC (supercritical fluid chromatography) with chiral stationary phases (e.g., Chiralcel OD-H) .

- In Vitro Assays : Test separated enantiomers in dose-response studies (e.g., cAMP modulation in HEK-293 cells) .

- Metabolic Stability : Compare hepatic microsomal half-lives (human vs. rat) to assess pharmacokinetic differences .

Q. What experimental designs are recommended for studying metabolic pathways of this compound?

- Methodological Answer :

- Radiolabeling : Synthesize [¹⁴C]-labeled analog to track metabolites via LC-MS/MS .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4 luciferin-IPA) to identify metabolic interactions .

- Bile Cannulation Studies : Collect bile from dosed rodents to isolate phase II conjugates (e.g., glucuronides) .

Safety & Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.